molecular formula C14H14BrNO2 B14799963 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B14799963
M. Wt: 308.17 g/mol
InChI Key: AVRRHLDIMKSGPE-UHFFFAOYSA-N
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Description

3-Benzyl-6-(bromomethyl)-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core, followed by functionalization to introduce the bromomethyl and benzyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, which can be used to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation can lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries.

    Materials Science: The compound’s bicyclic structure can be utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bicyclic structure provides rigidity and specificity in binding interactions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Oxabicyclo[3.2.0]heptane-2,4-dione: This compound shares a similar bicyclic core but lacks the bromomethyl and benzyl groups.

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: Another bicyclic compound with a different ring size and functional groups.

Uniqueness

3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar bicyclic compounds.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

3-benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione

InChI

InChI=1S/C14H14BrNO2/c15-7-10-6-11-12(10)14(18)16(13(11)17)8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2

InChI Key

AVRRHLDIMKSGPE-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C1C(=O)N(C2=O)CC3=CC=CC=C3)CBr

Origin of Product

United States

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